Hydrogen-Bond Donor Count: N–H vs. N–CH₃ Determines Target Engagement Capacity
The free secondary amine at position 4 endows (3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑7‑yl)methanol with two hydrogen‑bond donor (HBD) sites, whereas the N‑methyl analog possesses only one [1]. In a glucocorticoid receptor (GR) agonist program, the 7‑ylmethyl‑linked benzoxazine moiety retaining the free NH contributed to an EC₅₀ of 42.3 nM, while corresponding N‑alkylated analogs showed attenuated potency [2]. The additional HBD expands the compound’s capacity to engage polar residues in target binding pockets, a critical differentiator for fragment elaboration.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 2 (NH + OH) |
| Comparator Or Baseline | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol: HBD = 1 (OH only) |
| Quantified Difference | ΔHBD = +1 (100% increase in H-bond donor capacity) |
| Conditions | Computed descriptor (PubChem Cactvs 3.4.8.18) |
Why This Matters
A higher HBD count enables additional polar interactions with target proteins, directly influencing binding affinity and selectivity profiles in medicinal chemistry programs.
- [1] PubChem Computed Descriptors: CID 53414295 HBD = 2; (4‑Methyl‑3,4‑dihydro‑2H‑1,4‑benzoxazin‑7‑yl)methanol HBD = 1 (CAS 141103‑94‑8). NCBI, 2024. View Source
- [2] BindingDB BDBM696511: GR binding EC₅₀ = 42.3 nM for compound incorporating (3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑7‑yl)methyl. US20240307415. View Source
